2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide
Overview
Description
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced by reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Hydroxypropyl Substitution: The hydroxypropyl group can be introduced by reacting the intermediate with 2-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties, such as conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The hydroxypropyl group may enhance its solubility and bioavailability, while the thiadiazole ring may facilitate binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(2-hydroxyethyl)-1,2,4-thiadiazol-5-yl]benzamide
- 2-chloro-N-[3-(2-hydroxypropyl)-1,3,4-thiadiazol-5-yl]benzamide
- 2-chloro-N-[3-(2-hydroxypropyl)-1,2,3-thiadiazol-5-yl]benzamide
Uniqueness
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the hydroxypropyl group may provide additional sites for hydrogen bonding, enhancing its binding affinity and specificity.
Biological Activity
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzamide moiety, and a hydroxypropyl group. The combination of these functional groups suggests a range of possible interactions with biological targets.
The compound can be synthesized through several routes, typically involving the formation of the thiadiazole ring followed by the introduction of the benzamide and hydroxypropyl groups. The general synthetic pathway includes:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with carboxylic acids under acidic or basic conditions.
- Introduction of the Benzamide Group : Reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride.
- Hydroxypropyl Substitution : Using 2-chloropropanol under basic conditions to introduce the hydroxypropyl group.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds derived from thiadiazoles have been reported to show activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Some derivatives demonstrate antifungal effects against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively:
- Cell Line Studies : In vitro studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). These studies often utilize assays such as MTT to determine cell viability .
- Molecular Targets : Thiadiazole derivatives have been identified as inhibitors of key molecular targets such as the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds exhibiting high binding affinity to VEGFR-2 showed promising antiproliferative activities .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or proteins involved in cellular processes critical for pathogen survival or cancer cell proliferation.
- Bioavailability Enhancement : The hydroxypropyl group may improve solubility and bioavailability, facilitating better interaction with biological targets.
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives:
- Anticancer Activity Study : A series of N-(1,3,4-thiadiazol-2-yl)furan derivatives were synthesized and tested for antiproliferative activity against human cancer cell lines. Compounds demonstrated selective activity against specific cell lines with IC50 values indicating significant potency .
- Antimicrobial Evaluation : Derivatives bearing the 1,3,4-thiadiazole moiety were tested against various microbial strains. Results indicated that modifications at specific positions on the thiadiazole ring enhanced antibacterial and antifungal activities compared to standard drugs .
Properties
IUPAC Name |
2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-4-2-3-5-9(8)13/h2-5,7,17H,6H2,1H3,(H,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVOCYVMUBGHSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NSC(=N1)NC(=O)C2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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